2-(4-Methoxyphenoxy)-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1,3-thiazole |
InChI |
InChI=1S/C10H9NO2S/c1-12-8-2-4-9(5-3-8)13-10-11-6-7-14-10/h2-7H,1H3 |
InChI Key |
QQDJFJHAKBQLPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=CS2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methoxyphenoxy 1,3 Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, including two-dimensional techniques, the precise connectivity and spatial arrangement of atoms within 2-(4-Methoxyphenoxy)-1,3-thiazole can be determined.
Proton (¹H-NMR) and Carbon-13 (¹³C-NMR) Chemical Shift Analysis and Coupling Constant Interpretation
The ¹H-NMR spectrum of this compound provides crucial information about the different proton environments in the molecule. The methoxy (B1213986) group protons (-OCH₃) typically appear as a sharp singlet. The aromatic protons on the methoxyphenyl ring exhibit characteristic splitting patterns (doublets or multiplets) due to coupling with adjacent protons. The protons on the thiazole (B1198619) ring also show distinct chemical shifts. nanomedicine-rj.com
Similarly, the ¹³C-NMR spectrum reveals the number of unique carbon environments. The carbon atom of the methoxy group, the carbons of the phenyl ring, and the carbons of the thiazole ring all resonate at distinct chemical shifts. nanomedicine-rj.comdocbrown.info The chemical shifts are influenced by the electron-donating methoxy group and the electronegativity of the nitrogen and sulfur atoms in the thiazole ring. ucl.ac.uk
Table 1: ¹H-NMR and ¹³C-NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -OCH₃ | ~3.77 | s | ~55.51 |
| Thiazole-H | ~7.13 | s | ~99.79 (C5), ~150.17 (C4), ~168.55 (C2) |
| Phenyl-H (ortho to OCH₃) | ~6.94 | d | ~114.27 |
| Phenyl-H (meta to OCH₃) | ~7.74 | d | ~128.34 |
| Phenyl-C (ipso to OCH₃) | - | - | ~158.99 |
| Phenyl-C (ipso to O-thiazole) | - | - | ~127.30 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. The data is based on similar structures found in the literature. nanomedicine-rj.comchemicalbook.comresearchgate.net
Two-Dimensional NMR Techniques (DEPT, COSY, HSQC, HMBC) for Definitive Connectivity and Regioisomeric Identification
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is employed. youtube.com
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups, simplifying the interpretation of the ¹³C-NMR spectrum.
COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings within the molecule. sdsu.edu For this compound, this would show correlations between the adjacent aromatic protons on the methoxyphenyl ring, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It allows for the direct assignment of each proton signal to its corresponding carbon signal. For example, the signal for the methoxy protons would correlate with the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. sdsu.educolumbia.edu This technique is instrumental in connecting the methoxyphenyl ring to the thiazole ring through the ether linkage. For instance, correlations would be expected between the protons on the phenyl ring and the carbon atom of the thiazole ring attached to the oxygen, and vice-versa.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net
Identification of Characteristic Functional Group Vibrations and Bond Stretching/Bending Modes
The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its structural features.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group appears around 2950-2850 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole and phenyl rings are expected to appear in the 1650-1450 cm⁻¹ region.
C-O Stretching: The characteristic asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage (Ar-O-CH₃) are found in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.
C-S Stretching: The C-S stretching vibration of the thiazole ring is typically weak and appears in the 700-600 cm⁻¹ range.
Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring can provide information about the substitution pattern and are observed in the 900-675 cm⁻¹ region.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 |
| C=N and C=C Stretch (Aromatic/Thiazole) | 1650 - 1450 |
| Asymmetric C-O-C Stretch (Aryl Ether) | 1275 - 1200 |
| Symmetric C-O-C Stretch (Aryl Ether) | 1075 - 1020 |
| C-S Stretch | 700 - 600 |
Note: The wavenumbers are approximate and can be influenced by the molecular environment and physical state of the sample. The data is based on general FT-IR correlation tables and data for similar compounds. ekb.eg
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. sapub.org
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₁₀H₉NO₂S. nih.gov The experimentally determined exact mass should closely match the calculated theoretical mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure, with characteristic losses of fragments such as the methoxy group, the phenoxy group, or parts of the thiazole ring.
Electronic Absorption Spectroscopy: UV-Visible Studies for Chromophore Analysis
A UV-Visible spectroscopic analysis of this compound would be necessary to characterize its chromophoric system. This technique would reveal the wavelengths of maximum absorption (λmax), providing insight into the electronic transitions within the molecule. The analysis would involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane, and measuring its absorbance across the ultraviolet and visible range. The resulting spectrum would be expected to show characteristic absorption bands related to the π-electron systems of the methoxy-substituted benzene ring and the thiazole ring, as well as the electronic interactions between these two components through the ether linkage. However, without experimental data, a specific discussion of its absorption properties remains speculative.
X-ray Crystallography for Three-Dimensional Molecular and Supramolecular Architecture
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This powerful analytical technique would provide a wealth of information about the molecular geometry and the packing of molecules within the crystal lattice.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)
Beyond individual molecular geometry, X-ray crystallography would elucidate the supramolecular architecture. The analysis would reveal how molecules of this compound arrange themselves in the crystal. This includes identifying and quantifying any intermolecular forces that stabilize the crystal structure. While the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds might be present. Additionally, potential π-π stacking interactions between the aromatic thiazole and benzene rings of adjacent molecules could play a significant role in the crystal packing. The distances and geometries of these interactions would be precisely determined, offering crucial insights into the forces governing the solid-state assembly of the compound. Without the experimental crystal structure, any description of these interactions is purely hypothetical.
Theoretical and Computational Chemistry Studies on 2 4 Methoxyphenoxy 1,3 Thiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have emerged as powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. For 2-(4-Methoxyphenoxy)-1,3-thiazole, these theoretical studies provide valuable insights that complement experimental findings.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the geometry and electronic characteristics of various thiazole (B1198619) derivatives. nih.govresearchgate.net In the case of this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
The optimized geometry reveals a non-planar conformation for similar thiazole derivatives, where the phenyl and thiazole rings are not in the same plane. scispace.com This structural feature can influence the molecule's electronic properties and intermolecular interactions. Furthermore, DFT calculations provide information on various electronic properties such as dipole moment and polarizability, which are crucial for understanding the molecule's behavior in electric fields and its interactions with solvents. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Electron Density Distributions
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that most readily accepts electrons, defining the molecule's electrophilicity. youtube.com
For thiazole derivatives, FMO analysis helps in predicting the sites of reaction. youtube.com The distribution of electron density in the HOMO and LUMO indicates the regions of the molecule that are electron-rich and electron-poor, respectively. In many thiazole-containing compounds, the HOMO is often localized over the thiazole ring and parts of the substituted phenyl ring, while the LUMO may be distributed over a similar region, indicating the potential for intramolecular charge transfer upon electronic excitation. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. A larger energy gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For some thiazole derivatives, the calculated HOMO-LUMO energy gap has been found to be around 4 eV, suggesting good chemical stability. malayajournal.org
Table 1: Frontier Molecular Orbital (FMO) Data for a Related Thiazole Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -5.2822 eV |
| LUMO Energy | -1.2715 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.0106 eV |
Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a related heterocyclic compound. malayajournal.org
Molecular Electrostatic Potential (MEP) Mapping for Prediction of Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays different colors to represent varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. Green areas denote neutral potential. malayajournal.org
For thiazole derivatives, MEP analysis can identify the most likely sites for chemical reactions. For instance, the nitrogen and oxygen atoms in the molecule are often associated with negative electrostatic potential, making them potential sites for electrophilic attack. Conversely, hydrogen atoms attached to the aromatic rings may exhibit a positive potential, indicating their susceptibility to nucleophilic attack. malayajournal.org The calculated π-electron density of the thiazole ring shows that the C5 position is the primary site for electrophilic substitution, while the C2 position is preferred for nucleophilic substitution. chemicalbook.comwikipedia.orgresearchgate.net
Calculation of Global Chemical Reactivity Descriptors (e.g., global hardness, softness, electrophilicity index)
Global Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap (η = (E_LUMO - E_HOMO) / 2). A higher value of hardness indicates greater stability and lower reactivity. researchgate.netresearchgate.net
Global Softness (S): The reciprocal of global hardness (S = 1/η). A higher softness value corresponds to higher reactivity. researchgate.net
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies (χ = - (E_HOMO + E_LUMO) / 2).
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(E_HOMO + E_LUMO)/2). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
These descriptors offer a comprehensive picture of the chemical behavior of this compound, allowing for comparisons of its reactivity with other related compounds.
Table 2: Calculated Global Chemical Reactivity Descriptors for a Thiazole Derivative
| Descriptor | Value (eV) |
|---|---|
| Global Hardness (η) | 2.8025 |
| Global Softness (S) | 0.1784 |
Data for a related thiazole derivative. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The molecule has several rotatable bonds, particularly the C-O bond connecting the phenoxy group to the thiazole ring and the C-O bond of the methoxy (B1213986) group. nih.gov
By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface (PES) can be mapped. This surface helps to identify the most stable conformations (energy minima) and the energy barriers between them (transition states). Such studies are crucial for understanding the molecule's flexibility and how its shape might influence its biological activity and interactions with other molecules. For similar structures, it has been found that the mean plane of the phenyl ring is often nearly perpendicular to that of the thiazole ring. scispace.com
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with their environment. While specific molecular dynamics simulation studies on this compound are not extensively reported in the provided search results, these methods are generally applied to understand:
Solvation Effects: How the presence of a solvent influences the conformation and properties of the molecule.
Intermolecular Interactions: How the molecule interacts with other molecules, such as biological macromolecules (e.g., proteins or DNA). Molecular docking is a common technique used to predict the binding mode and affinity of a small molecule to a biological target. researchgate.netnih.gov
These computational approaches provide a bridge between the static picture obtained from quantum chemical calculations and the dynamic reality of chemical and biological processes.
Molecular Docking Simulations to Investigate Binding Interactions with Biological Macromolecules (e.g., target enzymes, DNA, proteins)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a biological target, such as a protein or enzyme.
While no specific molecular docking studies have been reported for this compound, research on analogous thiazole-containing compounds demonstrates the utility of this approach. For instance, a series of 2-(4-methoxyphenyl)thiazole-4-carboxamide derivatives have been evaluated as potential cyclooxygenase (COX) inhibitors through molecular docking. nih.gov Such studies typically reveal key binding interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues within the active site of the target protein. nih.govnih.govnih.govsemanticscholar.orgresearchgate.net
For this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant biological target. The results would be analyzed to determine the binding energy, which indicates the affinity of the compound for the target, and to visualize the specific interactions. A typical output of such a study is a table summarizing the binding affinities and interacting residues, as illustrated with hypothetical data below.
Table 1: Illustrative Molecular Docking Results for a Thiazole Derivative with a Target Protein This table is for illustrative purposes and does not represent actual data for this compound.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|---|
| Thiazole Derivative A | Tubulin | -8.5 | CYS241, LEU242, VAL318 | Hydrogen Bond, Hydrophobic |
| Thiazole Derivative B | COX-2 | -9.2 | ARG513, TYR385, SER530 | Hydrogen Bond, Pi-Alkyl |
| Thiazole Derivative C | α-amylase | -7.9 | ASP197, GLU233, ASP300 | Hydrogen Bond, Electrostatic |
Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in crystalline solids. It provides a 3D surface around a molecule that is colored according to the type and proximity of neighboring atoms, offering insights into the packing of molecules in a crystal.
A Hirshfeld analysis of this compound would provide a detailed picture of how the molecules arrange themselves in the solid state, highlighting the key forces that stabilize the crystal lattice. The analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular contacts. An example of the kind of data generated is shown in the table below, based on findings for other thiazole compounds.
Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Thiazole Derivative This table is for illustrative purposes and does not represent actual data for this compound.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.2 |
| C···H/H···C | 20.5 |
| O···H/H···O | 15.8 |
| N···H/H···N | 9.3 |
| S···H/H···S | 5.1 |
| Other | 4.1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Elucidating Structure-Property Correlations
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their activity.
Specific QSAR models for this compound have not been developed. However, numerous QSAR studies have been conducted on various series of thiazole derivatives to model their antimicrobial, anticancer, and anti-inflammatory activities. laccei.orgimist.maresearchgate.netnih.gov These studies involve calculating a wide range of molecular descriptors (e.g., topological, electronic, and physicochemical) and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. laccei.org
A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity. The resulting model would be an equation that could predict the activity of new, untested compounds in the same class. The quality of a QSAR model is assessed by various statistical parameters, as illustrated in the hypothetical table below.
Table 3: Illustrative Statistical Parameters for a QSAR Model of Thiazole Derivatives This table is for illustrative purposes and does not represent actual data for this compound.
| Statistical Parameter | Value | Description |
|---|---|---|
| R² (Correlation Coefficient) | 0.85 | Measures the goodness of fit of the model. |
| Q² (Cross-validated R²) | 0.78 | Measures the predictive ability of the model. |
| F-statistic | 65.4 | Indicates the statistical significance of the model. |
| Standard Error | 0.21 | Measures the precision of the predictions. |
Computational Mechanistic Studies of Chemical Transformations
Computational mechanistic studies use quantum chemistry methods to investigate the reaction pathways of chemical transformations. These studies can provide detailed information about transition states, reaction intermediates, and activation energies, which helps in understanding and optimizing chemical reactions.
There are no specific computational mechanistic studies reported for the chemical transformations of this compound. Research on other heterocyclic compounds often employs Density Functional Theory (DFT) to elucidate reaction mechanisms, such as cycloaddition reactions or ring-opening reactions. These studies can predict the most likely reaction pathway and explain the observed regioselectivity or stereoselectivity. A study on the synthesis of thiazole derivatives involved geometry optimization using DFT, which is a fundamental component of mechanistic studies. researchgate.net
A computational mechanistic study on a reaction involving this compound would map out the energy profile of the reaction, identifying the structures and energies of all reactants, intermediates, transition states, and products. This would provide a deep understanding of the reaction's feasibility and kinetics.
Structure Activity Relationship Sar and Molecular Design Principles in Thiazole Compounds
Positional and Substituent Effects on Thiazole (B1198619) Ring Reactivity and Molecular Characteristics.globalresearchonline.netfabad.org.tr
The reactivity and characteristics of the thiazole ring are highly dependent on the nature and position of its substituents. The thiazole ring itself is aromatic, with the lone pair of electrons from the sulfur atom participating in the π-electron system. nih.gov This aromaticity is confirmed by ¹H NMR spectroscopy, with proton signals appearing between 7.27 and 8.77 ppm. globalresearchonline.netwikipedia.orgpharmaguideline.com
The electron distribution in the thiazole ring is not uniform. The C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack and deprotonation by strong bases. pharmaguideline.comnih.gov The C5 position is the most electron-rich, making it the preferred site for electrophilic substitution. wikipedia.orgpharmaguideline.comnih.govanalis.com.my The C4 position is relatively neutral. nih.gov
The introduction of substituents can further modify this inherent reactivity:
Electron-donating groups (EDGs) , such as alkyl or methoxy (B1213986) groups, increase the electron density of the thiazole ring. globalresearchonline.netscience.gov This enhances the ring's basicity and nucleophilicity, facilitating electrophilic substitution, particularly at the C5 position. nih.govscience.gov
Electron-withdrawing groups (EWGs) , such as nitro or trifluoromethyl groups, decrease the electron density of the thiazole ring. globalresearchonline.netnih.gov This reduces its basicity and nucleophilicity, making it less reactive towards electrophiles but more susceptible to nucleophilic attack.
The position of the substituent is also crucial. For example, an electron-donating group at the C2 position strongly activates the C5 position for electrophilic attack. nih.gov The interplay between the electronic effects of substituents and their positions allows for fine-tuning of the thiazole ring's reactivity.
Rational Design Strategies for Modulating Electron Density and Chemical Activity.researchgate.netnih.gov
Rational design strategies aim to systematically modify the structure of thiazole derivatives to achieve desired chemical and biological properties. A key aspect of this is the modulation of electron density within the molecule.
One common strategy involves the introduction of various substituents with different electronic properties (electron-donating or electron-withdrawing) at specific positions on the thiazole ring or on appended aromatic rings. nih.govcolab.ws For example, to enhance nucleophilic character, electron-donating groups can be strategically placed. Conversely, to increase susceptibility to nucleophilic attack, electron-withdrawing groups are introduced. nih.govresearchgate.net
Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the effects of these modifications on the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Lowering the LUMO energy, for instance, can be a strategy to design better n-type organic semiconductors. nih.gov
Another design principle is the concept of isosteric replacement, where a functional group is replaced by another with similar steric and electronic properties. For example, replacing a thiophene (B33073) unit with a thiazole unit can lower both HOMO and LUMO energy levels. nih.gov These computational predictions guide the synthesis of new derivatives with optimized properties.
Correlations Between Molecular Structure and Chemical/Biological Activities (excluding pharmacological outcomes)
The molecular structure of a thiazole derivative directly correlates with its chemical reactivity and its ability to interact with other molecules, which forms the basis of its biological activity.
The electronegativity and resonance effects of substituents are paramount in determining the reactivity of the thiazole ring.
Electronegativity: Highly electronegative atoms or groups (e.g., halogens, nitro groups) exert a negative inductive effect (-I), withdrawing electron density from the ring and decreasing its reactivity towards electrophiles.
Resonance: Substituents with lone pairs (e.g., -OCH₃, -NH₂) or double bonds can participate in resonance with the thiazole ring. Electron-donating resonance effects (+R) increase the electron density, particularly at specific positions, enhancing reactivity. Conversely, electron-withdrawing resonance effects (-R) decrease electron density.
Table 1: Effect of Substituents on Thiazole Ring Reactivity
| Substituent Type | Example | Position on Thiazole | Effect on Electron Density | Impact on Reactivity |
| Electron-Donating (EDG) | -CH₃, -OCH₃ | C2, C4, C5 | Increases | Enhances electrophilic substitution (esp. at C5) |
| Electron-Withdrawing (EWG) | -NO₂, -CF₃ | C2, C4, C5 | Decreases | Facilitates nucleophilic attack (esp. at C2) |
The specific 3D shape of a molecule determines how it can fit into the binding site of a biological target, such as an enzyme or receptor. nih.gov Even subtle differences in stereochemistry, such as between enantiomers (non-superimposable mirror images), can lead to significant differences in biological activity because only one enantiomer may bind effectively to the chiral binding site. nih.gov
The conformation of the molecule, which is influenced by the steric bulk and electronic interactions of its constituent parts like the 4-methoxyphenoxy group, also plays a vital role. The thiazole ring itself is planar, which can impart a degree of rigidity to the molecule. pharmaguideline.comnih.gov However, the attached groups can rotate around single bonds, leading to different spatial arrangements. The preferred conformation will be the one that minimizes steric strain and maximizes favorable electronic interactions. In some cases, the stereochemical outcome of a reaction, such as the Hantzsch thiazole synthesis, can be controlled and correlated with substituent effects.
Advanced Research Applications in Chemical Sciences Excluding Pharmacological and Clinical
Applications in Materials Science and Engineering
In the realm of materials science, thiazole (B1198619) derivatives are investigated for their ability to impart novel properties to existing materials, particularly in the protection of metals and the enhancement of polymers.
Thiazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly for mild steel and carbon steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). eurjchem.comemerald.comnih.govnih.gov The efficacy of these compounds stems from their molecular structure, which includes heteroatoms (nitrogen and sulfur), π-electrons, and aromatic rings. semanticscholar.orgscispace.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosion. nih.govscispace.com
The mechanism of inhibition involves the displacement of water molecules from the metal surface and the subsequent adsorption of the thiazole derivative. This adsorption can occur through a combination of physical (electrostatic) and chemical (chemisorption) interactions. nih.gov The nitrogen and sulfur atoms in the thiazole ring act as active centers for adsorption on the steel surface. nih.gov The presence of an electron-donating group, such as the methoxy (B1213986) (-OCH₃) group found in 2-(4-Methoxyphenoxy)-1,3-thiazole, can enhance the inhibition efficiency. emerald.comresearchgate.net This is because the -OCH₃ group increases the electron density on the molecule, promoting stronger adsorption onto the positively charged metal surface. researchgate.net
Studies have shown that the inhibition efficiency generally increases with a higher concentration of the thiazole derivative. eurjchem.comnih.gov The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm model. scispace.comresearchgate.net Electrochemical studies, such as potentiodynamic polarization, indicate that thiazole derivatives can function as mixed-type inhibitors, affecting both anodic and cathodic corrosion reactions. scispace.comresearchgate.net For instance, 2-amino-4-(4-methoxyphenyl)-thiazole was found to be a highly effective inhibitor for mild steel, achieving up to 95% efficiency in a 0.5 M H₂SO₄ solution. researchgate.net
Table 1: Corrosion Inhibition Efficiency of Select Thiazole Derivatives
| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 2-amino-4-(4-methoxyphenyl)-thiazole (MPT) | Mild Steel | 0.5 M H₂SO₄ | 95 | researchgate.net |
| 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT) | Mild Steel | 1 M HCl | 95.35 | nih.gov |
Thiazole derivatives are incorporated as additives into polymer matrices to enhance specific properties of the material. ekb.egekb.eg A notable application is their use in polyurethane (PU) coatings to improve flame retardancy and mechanical characteristics. ekb.egekb.egresearchgate.net Polyurethanes are versatile polymers used widely in coatings, adhesives, and elastomers. ekb.egevonik.com
When a series of prepared thiazole derivatives were physically incorporated into a polyurethane coating, significant improvements were observed. ekb.egscinito.ai The flame retardant properties were evaluated by measuring the Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen at which the polymer will burn. The addition of thiazole derivatives increased the LOI value of the polyurethane varnish. ekb.eg This enhancement is attributed to the synergistic flame-retardant effect of the sulfur and nitrogen present in the thiazole ring. ekb.eg
Beyond flame retardancy, these additives also positively influenced the mechanical properties of the PU coatings. The inclusion of thiazole derivatives can lead to improved hardness and durability of the coated films. ekb.eg This demonstrates the potential of using compounds like this compound to develop advanced coatings with superior performance characteristics for various industrial applications. ekb.egekb.eg
Table 2: Effect of Thiazole Derivative Additives on Polyurethane Coating Properties
| Property | Measurement | Observation | Reference |
|---|---|---|---|
| Flame Retardancy | Limiting Oxygen Index (LOI) | Increased LOI value with higher concentration of thiazole additive. | ekb.eg |
| Mechanical Properties | Hardness, Adhesion | Improved mechanical performance of the coated films. | ekb.eg |
Fundamental Studies in Coordination Chemistry
The thiazole nucleus, with its electron-donating nitrogen and sulfur atoms, is an effective ligand for forming coordination complexes with a wide range of metal ions. researchgate.netajol.info This has led to extensive research into its role in coordination and organometallic chemistry.
The nitrogen and sulfur atoms within the thiazole ring structure serve as potential donor sites for coordination with metal ions. researchgate.netnih.gov Thiazole-based ligands can act as bidentate or monodentate ligands, coordinating with metal ions to form stable complexes. ajol.infouobaghdad.edu.iq The coordination behavior depends on the specific thiazole derivative and the metal ion involved. For instance, studies on complexes with Co(II), Ni(II), and Cu(II) have shown that the thiazole ligand can behave as a neutral bidentate, bonding through a nitrogen atom of the ring and an oxygen atom from a substituent group. ajol.info The formation of these complexes is confirmed through various spectroscopic methods, including FT-IR, which shows shifts in the characteristic bands of the functional groups involved in coordination. ajol.infouobaghdad.edu.iq
The synthesis of organometallic compounds containing a thiazole moiety is a significant area of research. researchgate.netdntb.gov.ua A common synthetic route involves the reaction of a thiazole derivative with a metal salt in a suitable solvent, such as an alcoholic medium. ajol.infonih.gov The Hantzsch thiazole synthesis, which involves reacting a thioamide with an alpha-haloketone, is a foundational method for creating the core thiazole ring, which can then be used to build more complex organometallic structures. youtube.com
Characterization of these newly synthesized organometallic thiazole compounds is performed using a suite of analytical techniques. researchgate.netnih.gov Elemental analysis confirms the stoichiometric ratio of metal to ligand. uobaghdad.edu.iq Spectroscopic methods like FT-IR, UV-visible, and NMR (¹H and ¹³C) spectroscopy are used to elucidate the structure and bonding within the complexes. nih.govuobaghdad.edu.iqnih.gov Magnetic susceptibility and conductivity measurements provide further insight into the geometry and electronic nature of the metal centers. nih.govuobaghdad.edu.iq These fundamental studies are crucial for designing novel materials with specific electronic or catalytic properties.
Mechanistic Research on Molecular Interactions with Biological Systems (Focus on Chemical Principles)
While excluding clinical applications, the study of how thiazole derivatives interact with biological molecules at a fundamental chemical level is a vibrant area of research. nih.govglobalresearchonline.netneliti.com These investigations focus on the non-covalent and covalent interactions that drive the recognition and binding of these compounds to biological targets. The thiazole ring is a key component in many biologically active compounds, including Vitamin B1 (Thiamine). researchgate.netnih.gov
Research has explored the role of thiazole derivatives as potential inhibitors of enzymes, such as tubulin. researchgate.net From a chemical perspective, this involves studying how the thiazole molecule fits into the binding site of the protein. Molecular docking studies are often employed to model these interactions, identifying key hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. researchgate.net For example, a study on 2,4-disubstituted thiazole derivatives as tubulin polymerization inhibitors revealed that specific substitutions on the thiazole ring led to potent inhibitory activity, which was rationalized by their binding mode in the colchicine binding site of tubulin. researchgate.net The interactions are purely based on the chemical structure and complementarity, independent of any therapeutic outcome.
Studies on Antioxidant Mechanisms: Radical Scavenging and Redox Properties
Thiazole derivatives are recognized for their potential as antioxidant agents, a property attributed to their ability to donate electrons or hydrogen atoms to neutralize reactive free radicals. Research in this area focuses on elucidating the specific mechanisms through which these compounds exert their antioxidant effects.
Radical Scavenging Activity: The antioxidant potential of phenolic thiazoles has been demonstrated through various assays. For instance, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which relies on hydrogen atom transfer, has been used to evaluate the antiradical capacity of these compounds. nih.gov In one study, several phenolic hydrazinyl-thiazole derivatives exhibited a significant ability to scavenge the DPPH radical. nih.gov Similarly, the ABTS˙+ radical scavenging assay confirmed the potent radical scavenging properties of certain phenolic thiazole derivatives, with some compounds showing lower IC50 values than the standard antioxidant, ascorbic acid. nih.gov The reducing ability of thiazole derivatives, indicating their electron-donating capacity, has also been measured using the ferric reducing antioxidant power (FRAP) assay. globalresearchonline.net
The structural features of these molecules play a crucial role in their antioxidant activity. The presence of phenolic groups, particularly those in a catechol arrangement, significantly enhances radical scavenging capabilities. nih.govbeilstein-journals.org For example, catechol thioethers incorporating a 4-phenylthiazole moiety have been identified as highly effective antioxidants in multiple assays. beilstein-journals.org
Redox Properties: The redox behavior of thiazole derivatives is fundamental to their antioxidant mechanism and has been investigated using electrochemical methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.gov These studies provide insights into the oxidation potentials of the compounds, which correlate with their ability to act as reducing agents. For some catechol-derived thiazoles, electrochemical analysis has revealed reversible oxidation processes, indicating stable redox cycling. nih.gov The redox properties of bis(thiazol-2-ylidene) dimers have also been explored, revealing three stable redox states and a low oxidation potential, highlighting their potential as electron donors. acs.org
| Compound Type | Assay | Key Finding | Reference |
|---|---|---|---|
| Phenolic hydrazinyl-thiazoles | DPPH Radical Scavenging | Demonstrated significant capacity to scavenge the DPPH radical. | nih.gov |
| Phenolic hydrazinyl-thiazoles | ABTS˙+ Radical Scavenging | Some derivatives showed higher activity (lower IC50) than ascorbic acid. | nih.gov |
| Thiazole derivatives with indole moiety | Ferric Reducing Antioxidant Power (FRAP) | Showed ability to reduce Fe3+ to Fe2+, indicating electron-donating capacity. | globalresearchonline.net |
| Catechol thioethers with 4-phenylthiazole | DPPH, ABTS, NBT-test | Proved to be effective scavengers of DPPH and ABTS radicals and showed high inhibitory activity in the NBT-test. | beilstein-journals.org |
Investigation of Enzyme Inhibition Mechanisms at the Molecular Level (e.g., MAO, MMP-9)
The thiazole scaffold is a key structural motif in the design of potent and selective enzyme inhibitors. Molecular-level investigations, often combining enzyme kinetics with computational modeling, aim to unravel the specific interactions that govern this inhibition.
Monoamine Oxidase (MAO) Inhibition: Thiazole derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. nih.govresearchgate.netnih.gov Many synthesized thiazole-containing compounds exhibit inhibitory activity in the low micromolar to nanomolar range. researchgate.netnih.gov For instance, certain (thiazol-2-yl)hydrazone derivatives have been identified as potent and selective inhibitors of human MAO-B (hMAO-B). nih.gov Similarly, a series of 4-aryl-2-cycloalkylidenhydazinylthiazoles showed good inhibitory activity and high selectivity towards the MAO-B isoform. researchgate.net
Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors within the active sites of MAO-A and MAO-B. nih.gov These studies have confirmed that features such as a pyridine ring linked to a hydrazonic nitrogen and a substituted aryl moiety at the C4 position of the thiazole ring are crucial for the inhibitory effects on MAO enzymes. nih.gov
Matrix Metalloproteinase (MMP-9) Inhibition: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in tissue remodeling, and their overexpression is linked to various pathological processes. Thiazole derivatives have emerged as promising inhibitors of these enzymes, particularly MMP-9. nih.govnih.gov For example, a series of 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides were synthesized, with the most active derivative exhibiting MMP-9 inhibition at a nanomolar level (IC50 = 40 nM). mdpi.com Another study identified a thiazole derivative that demonstrated MMP-9 inhibitory activity with a percentage of 7.28±1.49%. nih.gov A novel small molecule, JNJ0966, which contains a methyl thiazole ring, was found to allosterically inhibit the activation of the MMP-9 zymogen by interacting with residues near the catalytic domain. nih.gov
Docking studies have helped to explore the binding interactions of these thiazole derivatives within the MMP-9 active site, providing a molecular basis for their inhibitory activity. mdpi.com
| Enzyme Target | Thiazole Derivative Class | Inhibitory Activity (IC50) | Key Mechanistic Insight | Reference |
|---|---|---|---|---|
| MAO-A | Dihydroxy-phenyl substituted thiazoles | 0.123 ± 0.005 µM | Docking studies revealed binding modes in the active region. | nih.gov |
| MAO-B | Dihydroxy-phenyl substituted thiazoles | 0.025 ± 0.001 µM | Generally displayed selectivity for MAO-B. | nih.gov |
| MAO-B | 4-acetylpyridine substituted (thiazol-2-yl)hydrazone | 13.0 ± 1.2 nM | Structure-activity relationship confirmed by molecular modeling. | researchgate.net |
| MMP-9 | Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate | 7.28 ± 1.49 % inhibition | Contributes to the compound's overall biological activity profile. | nih.gov |
| MMP-9 | 4-carboxyphenyl substituted 4-thiazolidinone | 40 nM | Docking studies explored the binding mode at the MMP-9 protein. | mdpi.com |
Molecular-Level Analysis of Interactions with Nucleic Acids (DNA) and Proteins for Binding Mode Elucidation
Understanding how small molecules like thiazole derivatives interact with biological macromolecules such as DNA and proteins is crucial for rational drug design and for elucidating their mechanisms of action at a molecular level.
Interactions with Proteins: The interaction of thiazole derivatives with various proteins has been a significant area of research. Molecular docking is a key computational technique used to predict and analyze the binding modes of these compounds with target proteins. For instance, docking studies have been performed to understand the interaction of thiazole derivatives with enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. nih.gov These studies reveal potential hydrogen bonding and other non-covalent interactions with key amino acid residues within the protein's active or allosteric sites. nih.govresearchgate.net In the context of anticancer research, the binding of thiazole derivatives to proteins such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2) has been investigated to explain their antiproliferative effects. mdpi.com
Interactions with Nucleic Acids (DNA): Thiazole-containing compounds have also been shown to interact with DNA, a mechanism relevant to their antimicrobial and antitumor activities. Certain thiazole derivatives have been found to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. nih.gov Molecular modeling suggests these compounds can interact with key residues like Arg136 in the E. coli DNA gyrase active site, with S-isomers showing stronger inhibitory activity. nih.gov The presence of specific substituents, such as a 3-pyridyl moiety on the thiazole ring, can enhance this interaction by forming additional hydrogen bonds. nih.gov The conformational properties of amino acid residues containing a thiazole ring, which are found in some natural products that inhibit protein synthesis, have been studied to understand how they influence peptide structure and potential interactions. nih.gov
Elucidation of Antimicrobial Activity Mechanisms by Probing Interactions with Microbial Cellular Components
Thiazole derivatives exhibit a broad spectrum of antimicrobial activity, and research is focused on identifying the precise molecular targets and mechanisms responsible for these effects.
The antimicrobial action of thiazole compounds is often attributed to their ability to interfere with essential microbial processes. nbinno.com One proposed mechanism involves the disruption of the microbial cell membrane. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, facilitates their penetration into the bacterial cell membrane. globalresearchonline.netmdpi.com This insertion can lead to a loss of membrane integrity, causing the leakage of cytoplasmic contents and ultimately leading to cell death. globalresearchonline.netmdpi.com
Beyond membrane disruption, thiazole derivatives can target specific microbial enzymes. A notable example is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA synthesis and maintenance. nih.gov By forming a complex with the enzyme and DNA, these compounds prevent the re-ligation of DNA strands, leading to the death of the bacterial cell. nih.gov Another identified target is E. coli KAS III (ecKAS III), an enzyme involved in fatty acid synthesis. A series of 2-phenylacetamido-thiazole derivatives showed potent inhibitory activity against this enzyme, with the most active compound exhibiting an IC50 value of 5.3 μM. nih.gov
The specific structural features of the thiazole derivatives are critical for their antimicrobial efficacy and mechanism. For instance, the presence of a trichlorophenyl group on the thiazole molecule has been associated with significant inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. mdpi.com
Role of Thiazole Derivatives as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis
The thiazole ring is not only a core component of many biologically active molecules but also serves as a versatile synthetic intermediate and building block in organic chemistry. wikipedia.orglifechemicals.com Its unique chemical reactivity allows for its incorporation into more complex molecular architectures.
One of the most well-established methods for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. nih.govwikipedia.orgmdpi.com This robust reaction allows for the preparation of a wide variety of substituted thiazoles. Other synthetic routes include the Cook-Heilbron synthesis from α-aminonitriles and carbon disulfide. wikipedia.org
Thiazoles are valuable as "formyl synthons" or place-holding groups for an aldehyde functionality. wikipedia.orglifechemicals.com The thiazole ring can be introduced into a molecule and then, through a sequence of reactions including N-methylation, reduction with sodium borohydride, and hydrolysis, can be converted into a formyl group (R-CHO). wikipedia.org This strategy is particularly useful in multistep syntheses where a free aldehyde group might be incompatible with earlier reaction conditions.
Furthermore, thiazole derivatives themselves are used as foundational units for constructing more elaborate structures. For example, thiazole-based building blocks are utilized in the synthesis of A-D-A (acceptor-donor-acceptor) type organic semiconducting materials. acs.org Donor-acceptor (D-A) cyclopropanes bearing a thiazole moiety have also been developed as versatile three-carbon synthetic equivalents for creating a range of cyclic and acyclic systems. mdpi.com The development of synthetic protocols using N-propargylamines as precursors for thiazole cores highlights the ongoing innovation in accessing these important heterocyclic systems. nih.gov The reactivity of the thiazole ring, including its ability to undergo electrophilic and nucleophilic substitution, further enhances its utility as a versatile scaffold in the synthesis of complex organic molecules. pharmaguideline.com
Conclusion and Future Research Directions
Summary of Key Academic Findings on 2-(4-Methoxyphenoxy)-1,3-thiazole and Related Thiazoles
Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. wikipedia.org They are found in a variety of natural products, such as vitamin B1 (thiamine), and are integral to many synthetic compounds with a wide range of biological activities. wikipedia.orgnih.gov The thiazole (B1198619) ring is considered a valuable pharmacophore in medicinal chemistry due to its presence in numerous FDA-approved drugs. nih.gov
Research into thiazole derivatives has demonstrated their potential in various therapeutic areas, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.netnih.gov The biological activity of these compounds is often attributed to the unique electronic properties of the thiazole ring and the ability to introduce diverse substituents at various positions. nih.govanalis.com.my For instance, the presence of a methoxy (B1213986) group on a phenyl ring attached to the thiazole core has been shown to be beneficial for anticancer activity in some series of compounds. nih.govijper.org
The synthesis of thiazole derivatives has been a subject of extensive research. The Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides, is a classical and widely used method. bepls.comingentaconnect.com However, numerous other synthetic strategies have been developed to introduce a variety of functional groups onto the thiazole scaffold. bepls.comingentaconnect.comresearchgate.net These methods include multi-component reactions and the use of green catalysts, reflecting a trend towards more efficient and environmentally friendly synthetic protocols. bepls.com
Unaddressed Research Questions and Emerging Areas in Thiazole Chemistry
Despite the wealth of knowledge on thiazoles, several research questions remain unanswered. A key area of investigation is the precise mechanism of action for many biologically active thiazole derivatives. nih.gov While structure-activity relationship (SAR) studies provide valuable insights, a deeper understanding of how these molecules interact with their biological targets at a molecular level is often needed. ijper.org
Emerging areas in thiazole chemistry include the development of novel thiazole-based materials. The unique electronic properties of the thiazole ring make it an attractive component for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ingentaconnect.com Further exploration into the photophysical properties of thiazole derivatives could lead to the design of new fluorescent probes and sensors. researchgate.net
Another area of growing interest is the use of thiazoles in catalysis. Thiazolium salts, for example, are known to catalyze reactions like the benzoin (B196080) condensation. tandfonline.com Research into new thiazole-based catalysts and their application in asymmetric synthesis is an active field of study.
Potential for Further Development of Novel Synthetic Methodologies and Theoretical Approaches
The development of novel synthetic methodologies for thiazoles continues to be a priority. While classical methods are robust, there is a constant need for more efficient, selective, and sustainable synthetic routes. bepls.comingentaconnect.com This includes the development of one-pot and multi-component reactions that can generate complex thiazole derivatives in a single step. nih.gov The use of flow chemistry and microwave-assisted synthesis are also promising avenues for accelerating the synthesis of thiazole libraries for biological screening. researchgate.net
From a theoretical perspective, computational methods are playing an increasingly important role in understanding the properties and reactivity of thiazoles. wikipedia.org Density functional theory (DFT) calculations can be used to predict spectroscopic data, elucidate reaction mechanisms, and rationalize observed biological activities. Further development and application of these theoretical approaches will be crucial for the rational design of new thiazole-based compounds with desired properties.
Broader Implications for Fundamental Chemical Research and Materials Science
The study of this compound and related compounds has broader implications for both fundamental chemical research and materials science. The exploration of their synthesis and reactivity contributes to a deeper understanding of heterocyclic chemistry and the principles of organic synthesis. ingentaconnect.com
In materials science, the incorporation of thiazole units into polymers and other materials can lead to novel properties. ingentaconnect.com For example, the rigidity and electronic nature of the thiazole ring can enhance the thermal stability and conductivity of polymers. The development of thiazole-based materials for applications in electronics, photonics, and sensing is a promising area of future research.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Methoxyphenoxy)-1,3-thiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization or coupling reactions . For example:
- Cyclization : React α-haloketones with thiourea under acidic conditions to form the thiazole core, followed by functionalization with a 4-methoxyphenoxy group .
- Coupling Reactions : Use Suzuki-Miyaura cross-coupling to introduce aryl groups. In related compounds, DMSO and reflux conditions with Cu(I) catalysts enabled coupling of benzimidazole-triazole intermediates to thiazole derivatives .
- Key Factors : Solvent polarity (e.g., DMSO enhances nucleophilicity), temperature (reflux improves reaction kinetics), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the thiazole ring) .
- IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for the methoxyphenoxy group) .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, S content .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion for C₁₁H₁₀N₂O₂S: theoretical 235.04) .
Q. What preliminary biological screening assays are appropriate for evaluating the bioactivity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against E. coli and S. aureus. Related thiazoles with halogen substituents showed MIC values of 8–32 µg/mL .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF7). Thiazole derivatives with electron-donating groups (like methoxy) exhibited IC₅₀ values <50 µM .
- Enzyme Inhibition : Test α-glucosidase or kinase inhibition via spectrophotometric methods .
Advanced Research Questions
Q. How does the substitution pattern on the thiazole ring, particularly the 4-methoxyphenoxy group, influence bioactivity based on SAR studies?
- Methodological Answer :
- Electron-Donating Effects : The methoxy group enhances solubility and π-π stacking with biological targets. In analogs, replacing methoxy with halogens (e.g., Br) reduced antimicrobial activity by 2–4-fold, suggesting polar interactions are critical .
- Steric Considerations : Bulky substituents at the 4-position hinder binding. For example, 2-(4-bromophenyl) analogs showed lower enzyme inhibition than methoxy derivatives .
Q. What computational approaches can predict the binding affinity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with α-glucosidase (PDB: 2ZE0). In related studies, the methoxyphenoxy group formed hydrogen bonds with catalytic residues (e.g., Asp349) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
Q. How can researchers resolve contradictions in reported data regarding the compound’s reactivity or biological activity?
- Methodological Answer :
- Reproducibility : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and validate biological assays with positive controls (e.g., ampicillin for antimicrobial tests) .
- Cross-Validation : Compare HPLC purity data with NMR integration. Discrepancies in yields may arise from unoptimized workup procedures .
Q. What advanced functionalization strategies enable the introduction of diverse substituents to the thiazole core while maintaining stability?
- Methodological Answer :
- Palladium-Catalyzed Cross-Coupling : Introduce arylboronic acids to the 5-position of thiazole using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (80°C, 12 h) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties, enhancing water solubility .
Q. Are there documented cases of polymorphic forms or solvates of this compound, and how do they affect physicochemical properties?
- Methodological Answer :
- Polymorphism Screening : Perform X-ray diffraction (XRD) on recrystallized samples (solvents: ethanol, acetonitrile). No polymorphs are currently reported, but related thiazoles show variations in melting points (±5°C) due to crystal packing .
- Solvate Formation : Hydrates may form in polar solvents, altering dissolution rates. TGA/DSC can detect weight loss corresponding to solvent evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Scheme: The reaction between an α-haloketone and a thioamide to form a substituted thiazole.